Glycine, N-[2-(methylseleno)benzoyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[2-(methylseleno)benzoyl]- typically involves the reaction of glycine with 2-(methylseleno)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a low temperature to prevent decomposition of the reactants and products.
Industrial Production Methods
Industrial production methods for Glycine, N-[2-(methylseleno)benzoyl]- are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-[2-(methylseleno)benzoyl]- can undergo various chemical reactions, including:
Oxidation: The methylseleno group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to remove the benzoyl group, yielding glycine and a methylseleno derivative.
Substitution: The benzoyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Acylation reactions can be carried out using acyl chlorides or anhydrides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylseleno group can yield selenoxide or selenone derivatives, while reduction can produce glycine and a methylseleno derivative.
Scientific Research Applications
Glycine, N-[2-(methylseleno)benzoyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its role as an antioxidant and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of diseases related to oxidative stress.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Glycine, N-[2-(methylseleno)benzoyl]- involves its interaction with various molecular targets and pathways. The methylseleno group can act as an antioxidant, neutralizing reactive oxygen species and protecting cells from oxidative damage. Additionally, the compound may interact with enzymes and proteins, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Glycine, N-[2-(methoxy)benzoyl]-: Similar structure but with a methoxy group instead of a methylseleno group.
Glycine, N-[2-(methylthio)benzoyl]-: Contains a methylthio group instead of a methylseleno group.
Glycine, N-[2-(methylamino)benzoyl]-: Features a methylamino group in place of the methylseleno group.
Uniqueness
Glycine, N-[2-(methylseleno)benzoyl]- is unique due to the presence of the methylseleno group, which imparts distinct chemical and biological properties. The selenium atom in the methylseleno group can participate in redox reactions, providing antioxidant activity that is not observed in similar compounds with methoxy, methylthio, or methylamino groups.
This detailed article provides a comprehensive overview of Glycine, N-[2-(methylseleno)benzoyl]-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H11NO3Se |
---|---|
Molecular Weight |
272.17 g/mol |
IUPAC Name |
2-[(2-methylselanylbenzoyl)amino]acetic acid |
InChI |
InChI=1S/C10H11NO3Se/c1-15-8-5-3-2-4-7(8)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14)(H,12,13) |
InChI Key |
JRUMIRKSXQNKBG-UHFFFAOYSA-N |
Canonical SMILES |
C[Se]C1=CC=CC=C1C(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.